molecular formula C19H23NO3S B5714745 ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate

ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate

Cat. No. B5714745
M. Wt: 345.5 g/mol
InChI Key: VOTAYDDRTWTHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer cell growth. Additionally, the compound's antioxidant properties may be due to its ability to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate has several biochemical and physiological effects. This compound has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. Additionally, Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate in lab experiments is its reliability and reproducibility. This compound has been synthesized using a specific method that has been tested extensively, making it a reliable candidate for scientific research. However, one limitation of using Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate. One direction is to further study the compound's mechanism of action and its potential use as an anti-inflammatory and anticancer agent. Additionally, the compound's antioxidant properties should be studied further to understand its potential use in the treatment of oxidative stress-related diseases. Finally, the potential toxicity of Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate should be studied to ensure its safe use in scientific research.

Synthesis Methods

Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate is synthesized using a specific method that involves the reaction between 2,4-dimethylacetophenone and ethyl 2-chloro-3-thiophenecarboxylate in the presence of a base such as potassium carbonate. The resulting compound is then treated with isobutyryl chloride to obtain the final product. This synthesis method is reliable and has been used extensively to produce Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate for scientific research purposes.

Scientific Research Applications

Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, Ethyl 4-(2,4-dimethylphenyl)-2-(isobutyrylamino)-3-thiophenecarboxylate has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-6-23-19(22)16-15(14-8-7-12(4)9-13(14)5)10-24-18(16)20-17(21)11(2)3/h7-11H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTAYDDRTWTHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate

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